Benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Description
This compound belongs to a class of polycyclic quinoline derivatives characterized by a partially saturated quinoline core (1,4,6,8-tetrahydroquinoline) substituted with a benzyl ester group at position 3 and a 2,3-dichlorophenyl moiety at position 4. The 2,7,7-trimethyl and 5-oxo groups further define its stereoelectronic properties. Its synthesis typically involves multicomponent reactions, such as the Hantzsch dihydroquinoline synthesis, followed by selective functionalization.
Properties
IUPAC Name |
benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2NO3/c1-15-21(25(31)32-14-16-8-5-4-6-9-16)22(17-10-7-11-18(27)24(17)28)23-19(29-15)12-26(2,3)13-20(23)30/h4-11,22,29H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVJWFNBRQOJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)Cl)Cl)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385888 | |
| Record name | benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5475-57-0 | |
| Record name | benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dichlorobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Analogous Compounds
Key Observations :
- Substituent Effects: The main compound’s 2,3-dichlorophenyl group introduces strong electron-withdrawing effects, enhancing lipophilicity but reducing hydrogen-bonding capacity compared to hydroxy- or methoxy-substituted analogs .
Physicochemical and Conformational Properties
Hydrogen Bonding and Solubility
- The hydroxy and methoxy substituents in analogs (Table 1) enable hydrogen bonding with solvents or biological targets, improving aqueous solubility. In contrast, the main compound’s dichlorophenyl group prioritizes hydrophobic interactions .
- Nitro groups () may introduce steric hindrance and electrostatic repulsion, impacting crystallinity or packing efficiency .
Ring Puckering and Conformation
- In contrast, the tetrahydro core of the main compound may favor flatter geometries, influencing π-π stacking interactions .
Biological Activity
Benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate (CAS Number: 5475-57-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer effects, and includes data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H25Cl2NO3 |
| Molecular Weight | 470.3876 g/mol |
| Melting Point | 307.6 °C |
| Solubility | Not specified |
Research indicates that compounds similar to benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline derivatives exhibit significant anticancer activity by modulating multidrug resistance (MDR) mechanisms. Studies have shown that these compounds can inhibit the efflux activity of P-glycoprotein (P-gp), a key player in drug resistance in cancer cells. Specifically:
- P-glycoprotein Modulation : The compound has been tested for its ability to reverse MDR in various cancer cell lines. In particular, derivatives with similar structures demonstrated the capacity to block P-gp efflux and induce apoptosis in resistant cancer cells .
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated a series of 1,4,5,6,7,8-hexahydroquinoline derivatives for their cytotoxic effects against human uterine sarcoma cells (MES-SA-DX5). The results indicated that certain derivatives significantly blocked P-gp activity and induced apoptosis .
- The highest cytotoxicities were observed in compounds with dichlorophenyl moieties that are structurally similar to benzyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline .
- Structure-Activity Relationship (SAR) :
Biological Activity Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
